molecular formula C16H23BrN2O4S B7814988 3-(4-Bromo-benzenesulfonylamino)-piperidine-1-carboxylic acid tert-butyl ester

3-(4-Bromo-benzenesulfonylamino)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B7814988
M. Wt: 419.3 g/mol
InChI Key: WSNDRGOFHGLJOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Bromo-benzenesulfonylamino)-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H23BrN2O4S and its molecular weight is 419.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Bromo-benzenesulfonylamino)-piperidine-1-carboxylic acid tert-butyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Bromo-benzenesulfonylamino)-piperidine-1-carboxylic acid tert-butyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 3-(4-Bromo-benzenesulfonylamino)-piperidine-1-carboxylic acid tert-butyl ester involves the reaction of 4-bromo-benzenesulfonyl chloride with piperidine-1-carboxylic acid tert-butyl ester in the presence of a base to form the intermediate 3-(4-Bromo-benzenesulfonylamino)-piperidine-1-carboxylic acid intermediate. This intermediate is then treated with a suitable reagent to obtain the final product.

Starting Materials
4-bromo-benzenesulfonyl chloride, piperidine-1-carboxylic acid tert-butyl ester, base, suitable reagent

Reaction
Step 1: 4-bromo-benzenesulfonyl chloride is added to a solution of piperidine-1-carboxylic acid tert-butyl ester in an organic solvent such as dichloromethane., Step 2: A base such as triethylamine is added to the reaction mixture to facilitate the reaction., Step 3: The reaction mixture is stirred at room temperature for several hours until the reaction is complete., Step 4: The reaction mixture is then quenched with water and extracted with an organic solvent., Step 5: The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to obtain the intermediate 3-(4-Bromo-benzenesulfonylamino)-piperidine-1-carboxylic acid., Step 6: The intermediate is then treated with a suitable reagent such as tert-butyl bromoacetate to obtain the final product, 3-(4-Bromo-benzenesulfonylamino)-piperidine-1-carboxylic acid tert-butyl ester.

properties

IUPAC Name

tert-butyl 3-[(4-bromophenyl)sulfonylamino]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O4S/c1-16(2,3)23-15(20)19-10-4-5-13(11-19)18-24(21,22)14-8-6-12(17)7-9-14/h6-9,13,18H,4-5,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSNDRGOFHGLJOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)NS(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromo-benzenesulfonylamino)-piperidine-1-carboxylic acid tert-butyl ester

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